molecular formula C11H10BrN B2527236 6-Bromo-5,8-dimethylquinoline CAS No. 2503204-32-6

6-Bromo-5,8-dimethylquinoline

Cat. No.: B2527236
CAS No.: 2503204-32-6
M. Wt: 236.112
InChI Key: QOJRVRHFSCBRSF-UHFFFAOYSA-N
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Description

6-Bromo-5,8-dimethylquinoline is a halogenated quinoline derivative with a bromine atom at position 6 and methyl groups at positions 5 and 7. Quinoline derivatives are renowned for their pharmacological versatility, including anticancer, antibacterial, and antiparasitic activities .

Properties

IUPAC Name

6-bromo-5,8-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJRVRHFSCBRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-5,8-dimethylquinoline involves the bromination of 5,8-dimethylquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can help in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,8-dimethylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include quinoline N-oxides or other oxidized quinoline derivatives.

    Reduction Reactions: Products include partially or fully reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-5,8-dimethylquinoline has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-dimethylquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets, leading to its observed biological effects. The exact pathways involved may vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight Key Physicochemical Properties
6-Bromo-5,8-dimethylquinoline Br (C6), CH₃ (C5, C8) 250.10 g/mol¹ High lipophilicity; planar quinoline core
6,8-Dibromoquinoline Br (C6, C8) 290.93 g/mol π-π stacking in crystal structure; planar
4-Bromo-7,8-dimethylquinoline Br (C4), CH₃ (C7, C8) 250.10 g/mol Altered electronic effects due to Br position
6-Bromo-5,8-difluoroquinoline Br (C6), F (C5, C8) 258.04 g/mol Increased polarity; electron-withdrawing F
6-Bromo-2-chloro-4,8-dimethylquinoline Br (C6), Cl (C2), CH₃ (C4, C8) 270.55 g/mol Enhanced reactivity (Cl as leaving group)

¹Calculated from molecular formula C₁₁H₁₀BrN.

Key Observations :

  • Planarity: Unlike 6,8-dibromoquinoline, methyl groups in the target compound may disrupt π-π stacking, affecting crystallinity .

Key Contrasts :

  • Cytotoxicity: 6-Bromo-isoquinoline-5,8-dione derivatives exhibit higher cytotoxicity than non-ketone analogues due to redox-active quinone moieties .
  • Mechanistic Diversity: Fluorinated derivatives (e.g., 6-Bromo-5,8-difluoroquinoline) may exhibit altered target binding due to electronegativity .

Biological Activity

6-Bromo-5,8-dimethylquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a halogenated quinoline derivative characterized by the presence of a bromine atom and two methyl groups at the 5 and 8 positions of the quinoline ring. The molecular formula is C11H10BrNC_{11}H_{10}BrN, and its structure influences its biological activity through interactions with various molecular targets.

The biological activity of this compound is largely attributed to its ability to interact with enzymes, receptors, and nucleic acids. The bromine atom and methyl groups enhance its binding affinity and specificity towards these targets, which can lead to various biological effects such as:

  • Antimicrobial Activity : Inhibiting cellular processes critical for pathogen survival.
  • Anticancer Activity : Affecting cancer cell proliferation through enzyme inhibition.
  • Anti-inflammatory Properties : Modulating inflammatory pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through interference with bacterial enzymes or metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies. For instance, it has demonstrated cytotoxic effects against different cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-720.5Enzyme inhibition
SW48022.3Disruption of cell cycle
A54918.7Induction of apoptosis

These results suggest that this compound may selectively target cancer cells while sparing normal cells, indicating potential for therapeutic applications.

Case Studies

  • Study on Anticancer Activity : A study involving the treatment of MCF-7 breast cancer cells with this compound showed a dose-dependent reduction in cell viability. The compound's mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.

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